molecular formula C20H31N3O4 B14804911 Tert-butyl 4-[2-(phenylmethoxycarbonylamino)propyl]piperazine-1-carboxylate

Tert-butyl 4-[2-(phenylmethoxycarbonylamino)propyl]piperazine-1-carboxylate

Cat. No.: B14804911
M. Wt: 377.5 g/mol
InChI Key: HCHREKUQNBLKKM-UHFFFAOYSA-N
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Description

Tert-butyl 4-[2-(phenylmethoxycarbonylamino)propyl]piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic compounds. This particular compound features a tert-butyl group, a phenylmethoxycarbonylamino group, and a piperazine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[2-(phenylmethoxycarbonylamino)propyl]piperazine-1-carboxylate typically involves the protection of the piperazine nitrogen atoms with a tert-butyl group. This is followed by the introduction of the phenylmethoxycarbonylamino group through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents like tetrahydrofuran and bases such as triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Purification steps such as crystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[2-(phenylmethoxycarbonylamino)propyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: Nucleophilic substitution reactions are common, where the phenylmethoxycarbonylamino group can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Bases like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Tert-butyl 4-[2-(phenylmethoxycarbonylamino)propyl]piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-[2-(phenylmethoxycarbonylamino)propyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with biological macromolecules, enhancing its binding affinity and activity. The phenylmethoxycarbonylamino group can further modulate its interactions, leading to specific biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-[2-(phenylmethoxycarbonylamino)propyl]piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl 4-[2-(phenylmethoxycarbonylamino)propyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O4/c1-16(21-18(24)26-15-17-8-6-5-7-9-17)14-22-10-12-23(13-11-22)19(25)27-20(2,3)4/h5-9,16H,10-15H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHREKUQNBLKKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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